1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrF3NOS. This compound is characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety. The trifluoromethylthio group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves the introduction of the trifluoromethylthio group onto an aromatic ring, followed by bromination and subsequent functionalization. One common method involves the reaction of 3-amino-4-(trifluoromethylthio)aniline with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electronic effects. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-4-(trifluoromethylthio)phenyl)propan-2-one:
Uniqueness
1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of both the trifluoromethylthio group and the bromine atom, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C10H9BrF3NOS |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-3-8(7(15)4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChI Key |
VKZGWYCXDMLUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC(F)(F)F)N)Br |
Origin of Product |
United States |
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